molecular formula C13H14O5 B1302091 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid CAS No. 845781-54-6

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid

Cat. No. B1302091
CAS RN: 845781-54-6
M. Wt: 250.25 g/mol
InChI Key: SZCDSMJFYQLPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds that share a similar core structure, specifically the 5-oxopentanoic acid moiety. The first paper discusses (R)-4-benzamido-5-oxopentanoic acid derivatives and their role as antagonists for the cholecystokinin (CCK) receptors and gastrin receptors in various biological assays . The second paper focuses on 2-benzyl-5-hydroxy-4-oxopentanoic acids and their inhibitory activity against carboxypeptidase A, including a detailed X-ray crystallographic study of the enzyme-inhibitor complex .

Synthesis Analysis

The synthesis of the related compounds involves stereoconservative procedures to ensure the retention of the desired stereochemistry. The first paper describes the chemical manipulations of the structure of lorglumide, a known CCK-A receptor antagonist, to produce new derivatives with varying affinities for gastrin receptors . The second paper details the design and synthesis of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers, as well as a derivative with a benzyloxy group, to test their inhibitory activity against carboxypeptidase A .

Molecular Structure Analysis

The molecular structure of the compounds plays a crucial role in their biological activity. In the first paper, the structure-activity relationships are discussed, highlighting the importance of specific structural features for receptor affinity and selectivity . The second paper provides an X-ray crystallographic study of the carboxypeptidase A complexed with L-1, a derivative of 2-benzyl-5-hydroxy-4-oxopentanoic acid, revealing the binding interactions within the enzyme's active site .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, the papers suggest that the reactions are designed to introduce specific functional groups that are critical for the biological activity of the compounds. The first paper implies that the introduction of different substituents on the benzamido moiety can lead to selective antagonism of the CCK-B/gastrin receptors . The second paper indicates that the presence of a terminal hydroxyl group in the molecule is significant for binding to carboxypeptidase A .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred to be significant for their biological function. The first paper mentions the activity of the compound CR 2194 after oral administration, suggesting that its physical properties allow for sufficient bioavailability . The second paper's discussion of the binding affinity of the compounds to carboxypeptidase A suggests that the chemical properties, such as the ability to form hydrogen bonds and coordinate with a zinc ion, are crucial for their inhibitory activity .

Mechanism of Action

Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized and shown to have comparable potency to Ibuprofen in anti-inflammatory assays.

Future Directions

New antibacterial compounds that combine sulfonamide and benzodioxin fragments in their framework have been fabricated. These molecules have shown potential as safe antibacterial agents .

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-10(2-1-3-13(15)16)9-4-5-11-12(8-9)18-7-6-17-11/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCDSMJFYQLPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374513
Record name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845781-54-6
Record name 2,3-Dihydro-δ-oxo-1,4-benzodioxin-6-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.